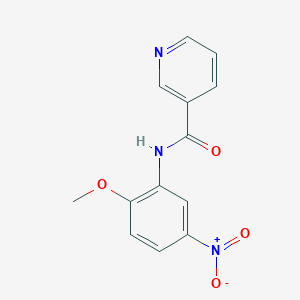
N-(2-methoxy-5-nitrophenyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-nitrophenyl)nicotinamide, commonly known as MNPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of nicotinamide derivatives and is known for its unique properties, including its ability to act as an inhibitor of certain enzymes.
科学研究应用
MNPN has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. MNPN has been shown to inhibit the activity of certain enzymes, including nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the regulation of cellular metabolism and energy production. This inhibition of NAMPT activity has been shown to have potential therapeutic applications in the treatment of cancer and other metabolic disorders.
作用机制
The mechanism of action of MNPN involves the inhibition of NAMPT activity, which leads to a decrease in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential cofactor involved in various metabolic pathways, including energy production and DNA repair. The decrease in NAD+ levels due to MNPN inhibition can lead to the activation of certain cellular signaling pathways, including the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
The inhibition of NAMPT activity by MNPN has been shown to have various biochemical and physiological effects. MNPN treatment has been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use as an anticancer agent. MNPN treatment has also been shown to increase insulin sensitivity and glucose uptake in adipocytes, suggesting its potential use in the treatment of metabolic disorders such as type 2 diabetes.
实验室实验的优点和局限性
MNPN has several advantages for use in lab experiments, including its ability to selectively inhibit NAMPT activity and its potential therapeutic applications in cancer and metabolic disorders. However, MNPN has certain limitations, including its complex synthesis method and potential toxicity at high concentrations.
未来方向
For research on MNPN include further investigation of its potential therapeutic applications in cancer and metabolic disorders, as well as the development of more efficient synthesis methods and the identification of potential side effects and toxicity. Additionally, the use of MNPN in combination with other therapeutic agents should be explored to determine its potential synergistic effects.
Conclusion:
In conclusion, MNPN is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its ability to selectively inhibit NAMPT activity and induce apoptosis in cancer cells makes it a potential anticancer agent, while its ability to increase insulin sensitivity and glucose uptake in adipocytes makes it a potential treatment for metabolic disorders. Further research is needed to fully understand the potential applications and limitations of MNPN.
合成方法
MNPN can be synthesized through a multistep process involving the reaction of a nicotinamide derivative with a nitrophenyl group. The synthesis method involves the use of various chemical reagents and solvents and requires careful monitoring of reaction conditions to achieve high yields and purity. The synthesis of MNPN is a complex process and requires expertise in organic chemistry.
属性
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-20-12-5-4-10(16(18)19)7-11(12)15-13(17)9-3-2-6-14-8-9/h2-8H,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBAAUALRYLMGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203485 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)

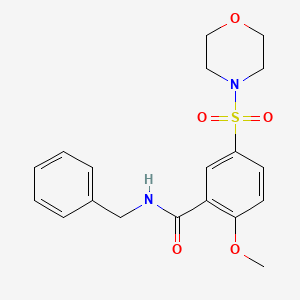
![2-amino-N'-[phenyl(pyridin-2-yl)methylene]benzohydrazide](/img/structure/B5698425.png)
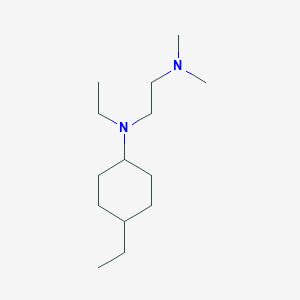
![4-[3-(trifluoromethyl)benzyl]thiomorpholine](/img/structure/B5698457.png)
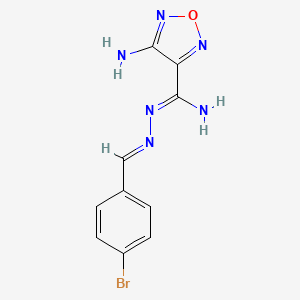

![5,7-diisopropyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5698471.png)
![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
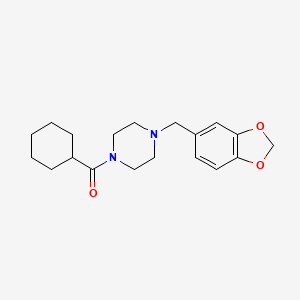
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B5698501.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)